Allyl 2,2,3,3,3-pentafluoropropyl ether
Overview
Description
Allyl 2,2,3,3,3-pentafluoropropyl ether is an organic compound with the molecular formula C6H7F5O. It is characterized by the presence of an allyl group and a pentafluoropropyl ether moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2,2,3,3,3-pentafluoropropyl ether typically involves the reaction of allyl alcohol with 2,2,3,3,3-pentafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Allyl 2,2,3,3,3-pentafluoropropyl ether can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether to alcohols or other reduced forms.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Allyl 2,2,3,3,3-pentafluoropropyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Allyl 2,2,3,3,3-pentafluoropropyl ether involves its interaction with specific molecular targets. The presence of the pentafluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Allyl 2,2,3,3-tetrafluoropropyl ether
- Allyl 2,2,3,3,4,4-hexafluoropropyl ether
- Allyl 2,2,3,3,4,4,4-heptafluoropropyl ether
Uniqueness
Allyl 2,2,3,3,3-pentafluoropropyl ether is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. The pentafluoropropyl group provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications compared to its tetrafluoro or hexafluoro counterparts.
Biological Activity
Allyl 2,2,3,3,3-pentafluoropropyl ether (CAS Number: 186907-75-5) is a fluorinated organic compound characterized by its unique structure comprising an allyl group and a pentafluoropropyl ether moiety. This compound has gained attention due to its potential applications in pharmaceuticals and materials science, primarily attributed to the presence of five fluorine atoms that enhance its hydrophobicity and thermal stability.
- Molecular Formula : C₆H₇F₅O
- Molecular Weight : 190.11 g/mol
- Boiling Point : 85–86 °C
- Flash Point : 14 °C
The unique properties of this compound make it a subject of interest for various chemical reactions and biological studies. Its reactivity is influenced by the fluorinated structure, which can lead to elimination reactions under specific conditions .
Potential Biological Effects
- Toxicity and Safety :
- Reactivity in Biological Systems :
- The compound may undergo elimination reactions that could result in the formation of biologically relevant alkenes. These transformations could potentially interact with biological macromolecules or influence metabolic pathways.
Synthetic Applications
Research indicates that this compound can be synthesized through various methods that highlight its utility in creating more complex organic structures . The ability to modify existing compounds for specific applications is a critical aspect of its chemical behavior.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound in comparison to other fluorinated compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Allyl Fluoride | C₃H₅F | Simpler structure; lacks pentafluoropropyl group |
Perfluorohexane | C₆F₁₄ | Fully fluorinated; lacks allylic functionality |
1-(Perfluoroalkyl)ethyl ether | C₈H₁₈F₃ | Contains perfluoroalkyl chain; different reactivity |
Pentafluoropropanol | C₃H₃F₅O | Alcohol instead of ether; distinct properties |
This compound stands out due to its combination of an allylic group with a highly fluorinated structure. This combination provides unique reactivity patterns that may not be present in simpler or fully fluorinated compounds .
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-3-prop-2-enoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O/c1-2-3-12-4-5(7,8)6(9,10)11/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCORXXVBOOEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395680 | |
Record name | Allyl 2,2,3,3,3-pentafluoropropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186907-75-5 | |
Record name | Allyl 2,2,3,3,3-pentafluoropropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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